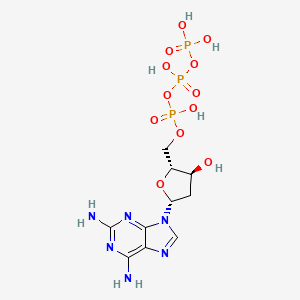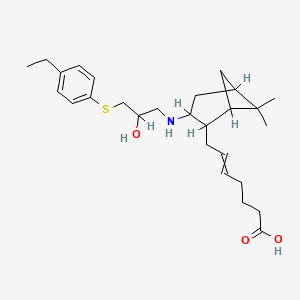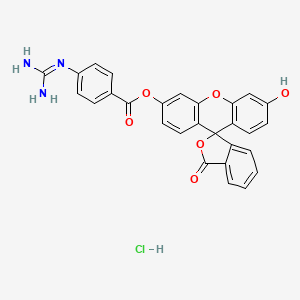
Desmetilcitalopram
Descripción general
Descripción
Desmethylcitalopram is an active metabolite of the antidepressant drugs citalopram and escitalopram. It functions as a selective serotonin reuptake inhibitor (SSRI), contributing to the therapeutic effects of its parent compounds . The chemical formula of desmethylcitalopram is C19H19FN2O, and it has a molar mass of 310.372 g/mol .
Aplicaciones Científicas De Investigación
Desmethylcitalopram has several applications in scientific research:
Análisis Bioquímico
Biochemical Properties
Desmethylcitalopram plays a crucial role in biochemical reactions as a selective serotonin reuptake inhibitor. It interacts with the serotonin transporter (SERT), inhibiting the reuptake of serotonin into presynaptic neurons. This interaction increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. Desmethylcitalopram also interacts with various enzymes and proteins involved in serotonin metabolism and transport, such as monoamine oxidase and vesicular monoamine transporter .
Cellular Effects
Desmethylcitalopram influences various types of cells and cellular processes. It primarily affects neurons by increasing serotonin levels in the synaptic cleft, which enhances serotonergic signaling pathways. This increase in serotonin can lead to changes in gene expression and cellular metabolism, promoting neuroplasticity and improving mood and cognitive functions. Desmethylcitalopram also affects glial cells, modulating their role in supporting neuronal function and maintaining homeostasis .
Molecular Mechanism
The molecular mechanism of desmethylcitalopram involves its binding to the serotonin transporter (SERT) on presynaptic neurons. By inhibiting the reuptake of serotonin, desmethylcitalopram increases the concentration of serotonin in the synaptic cleft. This action enhances serotonergic neurotransmission, leading to improved mood and cognitive functions. Additionally, desmethylcitalopram may influence other neurotransmitter systems and signaling pathways, contributing to its overall therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of desmethylcitalopram change over time. The compound exhibits linear pharmacokinetics, with its peak concentration occurring approximately 20 hours after administration. Desmethylcitalopram is relatively stable, with a half-life of around 50 hours. Long-term studies have shown that desmethylcitalopram maintains its efficacy in enhancing serotonergic neurotransmission and improving mood over extended periods .
Dosage Effects in Animal Models
The effects of desmethylcitalopram vary with different dosages in animal models. At low to moderate doses, desmethylcitalopram effectively enhances serotonergic neurotransmission and improves mood and cognitive functions. At high doses, it may cause adverse effects such as serotonin syndrome, characterized by excessive serotonergic activity leading to symptoms like agitation, confusion, and hyperthermia. Threshold effects have been observed, with a clear dose-response relationship .
Metabolic Pathways
Desmethylcitalopram is involved in the citalopram metabolism pathway. It is formed through the demethylation of citalopram by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4. Desmethylcitalopram is further metabolized into didesmethylcitalopram, which is eventually excreted from the body. The metabolic pathway of desmethylcitalopram involves interactions with various enzymes and cofactors, influencing its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Desmethylcitalopram is transported and distributed within cells and tissues through various mechanisms. It is primarily transported by the serotonin transporter (SERT) and other monoamine transporters. Desmethylcitalopram can also bind to plasma proteins, affecting its distribution and bioavailability. The compound accumulates in the brain, where it exerts its therapeutic effects by enhancing serotonergic neurotransmission .
Subcellular Localization
The subcellular localization of desmethylcitalopram is primarily within the synaptic cleft, where it interacts with the serotonin transporter (SERT) on presynaptic neurons. This localization is crucial for its function as a selective serotonin reuptake inhibitor. Desmethylcitalopram may also be found in other cellular compartments, such as the cytoplasm and vesicles, where it can influence various cellular processes and signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Desmethylcitalopram can be synthesized through the demethylation of citalopram. This process typically involves the use of reagents such as lithium aluminum hydride (LiAlH4) or boron tribromide (BBr3) under controlled conditions to remove the methyl group from the nitrogen atom of citalopram .
Industrial Production Methods: In industrial settings, the synthesis of desmethylcitalopram involves large-scale demethylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through chromatography, and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Desmethylcitalopram undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form didesmethylcitalopram.
Reduction: Reduction reactions can convert it back to citalopram.
Substitution: It can undergo substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Didesmethylcitalopram.
Reduction: Citalopram.
Substitution: Various halogenated derivatives.
Mecanismo De Acción
Desmethylcitalopram functions as a selective serotonin reuptake inhibitor (SSRI). It inhibits the reuptake of serotonin (5-HT) into presynaptic neurons, increasing the availability of serotonin in the synaptic cleft. This action enhances serotonergic neurotransmission, which is associated with improved mood and reduced symptoms of depression . The primary molecular target is the serotonin transporter (SERT), and the pathway involves the modulation of serotonergic signaling in the brain .
Comparación Con Compuestos Similares
Citalopram: The parent compound, which is a racemic mixture of R- and S-enantiomers.
Escitalopram: The S-enantiomer of citalopram, which is more potent and selective for SERT.
Desmethylescitalopram: The S-enantiomer of desmethylcitalopram.
Comparison:
Potency: Desmethylcitalopram is less potent than escitalopram but contributes to the overall therapeutic effects of citalopram.
Selectivity: It is selective for the serotonin transporter, similar to its parent compounds.
Metabolism: Desmethylcitalopram is a primary metabolite of citalopram and escitalopram, formed through the demethylation process.
Desmethylcitalopram’s unique role as an active metabolite and its contribution to the pharmacological profile of citalopram and escitalopram highlight its importance in the field of antidepressant research and therapy.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,2,9-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJADDMMFYXMMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90881082 | |
| Record name | desmethylcitalopram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90881082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62498-67-3 | |
| Record name | Desmethylcitalopram | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62498-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monodesmethylcitalopram | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062498673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | desmethylcitalopram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90881082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluorophenyl)-1,3-dihydro-1-[3-(methylamino)propyl]isobenzofuran-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESMETHYLCITALOPRAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KBX9104IR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does desmethylcitalopram differ from citalopram in terms of its pharmacokinetic properties?
A: Desmethylcitalopram generally exhibits a longer half-life and lower clearance compared to citalopram. [, ] This difference in pharmacokinetics is attributed to the genetic polymorphism of CYP2C19, the enzyme primarily responsible for the N-demethylation of citalopram to desmethylcitalopram. [] Studies have shown that individuals classified as poor metabolizers of CYP2C19 exhibit higher citalopram and lower desmethylcitalopram concentrations compared to extensive metabolizers. [, , , ]
Q2: Does desmethylcitalopram contribute to the therapeutic effects of citalopram?
A: While desmethylcitalopram possesses a weaker affinity for the serotonin transporter compared to citalopram, studies suggest that it may contribute to the overall antidepressant effect. [, ] Research indicates that desmethylcitalopram levels are associated with the clinical response to citalopram in patients with major depression. []
Q3: How does the distribution of citalopram and desmethylcitalopram in the body differ from other antidepressants?
A: Studies analyzing postmortem tissues and fluids reveal that citalopram, unlike some other antidepressants, does not exhibit a consistent concentration ratio between itself and desmethylcitalopram within any specific specimen group. [] Additionally, citalopram demonstrates a high ability to cross the blood-brain barrier, with cerebrospinal fluid concentrations significantly higher than the calculated unbound serum concentrations. [] This suggests active transport of citalopram into, or a lack of active transport out of, the cerebrospinal fluid, potentially impacting its efficacy. []
Q4: Are there any known drug-drug interactions associated with citalopram or desmethylcitalopram?
A: Research indicates that concomitant use of other psychotropic drugs, particularly tricyclic antidepressants like clomipramine, can significantly increase serum concentrations of both citalopram and desmethylcitalopram. [] Neuroleptics and some benzodiazepines, particularly alprazolam, have also been shown to increase citalopram and desmethylcitalopram concentrations. []
Q5: Does citalopram administration affect the pharmacokinetics of other drugs?
A: Citalopram and its metabolites may interact with the cytochrome P450 (CYP) enzyme system, potentially influencing the metabolism of other drugs. [, , , ] For instance, citalopram has been shown to inhibit the metabolism of desipramine, a tricyclic antidepressant, leading to increased desipramine and reduced 2-hydroxydesipramine levels. []
Q6: How do oral contraceptives affect citalopram metabolism?
A: Research suggests that oral contraceptive use may influence citalopram metabolism. Studies show that women taking oral contraceptives exhibit a lower metabolic ratio of desmethylcitalopram to citalopram compared to age-matched women not on oral contraceptives. [, , ]
Q7: Does citalopram interact with the HIV medication raltegravir?
A: A dedicated drug-drug interaction study found no clinically significant pharmacokinetic interaction between citalopram and the HIV-1 integrase inhibitor raltegravir. This suggests that the combination can be administered without dose adjustments. []
Q8: What analytical techniques are commonly employed to measure citalopram and desmethylcitalopram concentrations?
A8: Various analytical methods are used to quantify citalopram and desmethylcitalopram in biological samples. These include:
- **High-performance liquid chromatography (HPLC) ** with various detection methods, including ultraviolet (UV), diode array detection (DAD), and mass spectrometry (MS). [, , , , , , , ]
- Gas chromatography-mass spectrometry (GC-MS). [, , , ]
- Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). [, ]
- Thin layer chromatography (TLC). []
Q9: Can citalopram and desmethylcitalopram be detected in unconventional samples like nails, hair, and saliva?
A: Yes, researchers have developed methods to isolate and identify citalopram and desmethylcitalopram in alternative matrices like nails, hair, and saliva. [, , ] These methods are particularly useful in forensic toxicology and therapeutic drug monitoring when conventional blood or urine samples are unavailable.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![ISOPROPYL 2-[(2-THIENYLCARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B1219192.png)

![5,6-dimethoxy-3-[[(3-methoxyphenyl)-oxomethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1219197.png)
![1,3-Dimethyl-5-[[(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)amino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1219198.png)
![N-[[(4-methyl-1,2-dihydroisoquinolin-3-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1219199.png)
![4-(1-Benzotriazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B1219200.png)
